エルビテグラビル アシル グルクロニド

概要

説明

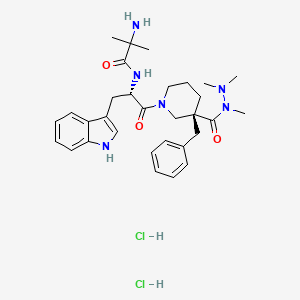

Elvitegravir acyl glucuronide is a metabolite of elvitegravir, an antiretroviral drug used in the treatment of HIV-1 infection. Elvitegravir is a human immunodeficiency virus type 1 integrase strand transfer inhibitor, which prevents the integration of viral DNA into the host genome, thereby blocking the formation of the HIV-1 provirus and the propagation of the viral infection .

科学的研究の応用

Elvitegravir acyl glucuronide has several scientific research applications, including:

Pharmacokinetics: It is used to study the metabolism and excretion of elvitegravir in the body.

Toxicology: It is used to investigate the potential toxic effects of elvitegravir and its metabolites.

Drug Development: It is used in the development of new antiretroviral drugs and in the study of drug-drug interactions.

Biochemistry: It is used to study the enzymatic processes involved in glucuronidation and the role of UGT enzymes.

作用機序

Safety and Hazards

While simple O- (ether-linked) and N-glucuronide drug conjugates generally are unreactive and considered benign from a safety perspective, the acyl glucuronides can exhibit a degree of chemical reactivity that is dependent upon their molecular structure . Concerns have arisen over the safety of acyl glucuronides as a class, several members of which have been implicated in the toxicity of their respective parent drugs .

将来の方向性

The role of acyl glucuronide metabolites as mediators of drug-induced toxicities remains controversial, in part due to difficulties in studying this group of reactive drug conjugates . Future research may focus on the development of more effective methods for assessing the safety of these metabolites .

生化学分析

Biochemical Properties

Elvitegravir Acyl Glucuronide, as a metabolite of Elvitegravir, plays a role in biochemical reactions related to HIV-1 treatment. Elvitegravir inhibits the HIV-1 integrase, an enzyme necessary for viral replication . This inhibition prevents the integration of HIV-1 DNA into the host genome, thereby blocking the formation of the HIV-1 provirus and resulting propagation of the viral infection .

Cellular Effects

Elvitegravir Acyl Glucuronide, through its parent compound Elvitegravir, influences cell function by inhibiting the HIV-1 integrase. This inhibition impacts cell signaling pathways related to viral replication, affects gene expression related to HIV-1, and alters cellular metabolism by preventing the integration of HIV-1 DNA into the host genome .

Molecular Mechanism

The molecular mechanism of action of Elvitegravir Acyl Glucuronide involves the inhibition of the HIV-1 integrase by its parent compound, Elvitegravir. This inhibition prevents the integration of HIV-1 DNA into the host genome, thereby blocking the formation of the HIV-1 provirus and resulting propagation of the viral infection .

Metabolic Pathways

Elvitegravir Acyl Glucuronide is involved in the metabolic pathways of Elvitegravir. Elvitegravir undergoes primarily oxidative metabolism via CYP3A, and is secondarily glucuronidated via UGT1A1/3 enzymes to form Elvitegravir Acyl Glucuronide .

準備方法

Elvitegravir acyl glucuronide is formed through the conjugation of elvitegravir with glucuronic acid. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), which facilitates the transfer of glucuronic acid to the carboxylic acid group of elvitegravir . The synthetic route involves the use of membrane-bound UGT enzymes in the presence of α-D-glucuronic acid . Industrial production methods typically involve the biotransformation of elvitegravir using hepatic microsomes or recombinant UGT enzymes .

化学反応の分析

Elvitegravir acyl glucuronide undergoes several types of chemical reactions, including:

Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to another molecule, which can lead to the formation of protein adducts.

Anomerization: This reaction involves the conversion of the β-anomer of the glucuronide to the α-anomer.

Common reagents and conditions used in these reactions include water for hydrolysis, and various nucleophiles for transacylation reactions . The major products formed from these reactions include elvitegravir, glucuronic acid, and various protein adducts .

類似化合物との比較

Elvitegravir acyl glucuronide is similar to other acyl glucuronides, such as those formed from raltegravir, dolutegravir, and bictegravir . These compounds also inhibit the integrase enzyme of HIV-1 and are used in the treatment of HIV-1 infection . elvitegravir acyl glucuronide is unique in its specific structure and the particular UGT enzymes involved in its formation . The similar compounds include:

- Raltegravir acyl glucuronide

- Dolutegravir acyl glucuronide

- Bictegravir acyl glucuronide

特性

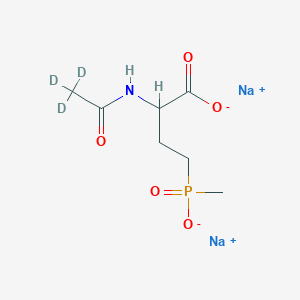

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31ClFNO11/c1-12(2)19(11-33)32-10-16(28(40)43-29-25(37)23(35)24(36)26(42-29)27(38)39)22(34)15-8-14(20(41-3)9-18(15)32)7-13-5-4-6-17(30)21(13)31/h4-6,8-10,12,19,23-26,29,33,35-37H,7,11H2,1-3H3,(H,38,39)/t19-,23+,24+,25-,26+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHAZPCTEVBKES-JEPPDLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31ClFNO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870649-25-5 | |

| Record name | Elvitegravir acyl glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870649255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELVITEGRAVIR ACYL GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7LG22FZCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-Methylene Bis[Ranitidine]](/img/structure/B1146619.png)